molecular formula C14H17N3O7 B1659332 Diethyl 2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]propanedioate CAS No. 64605-83-0

Diethyl 2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]propanedioate

Cat. No.: B1659332
CAS No.: 64605-83-0
M. Wt: 339.3 g/mol
InChI Key: LLQGUWNHKKXALR-UHFFFAOYSA-N
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Description

Diethyl 2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]propanedioate is a chemical compound with the molecular formula C14H17N3O7. It is known for its unique structure, which includes a hydrazone linkage and a nitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]propanedioate typically involves the reaction of diethyl malonate with 4-methoxy-2-nitrophenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then esterified to yield the final product. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro compounds, while reduction can produce amino derivatives .

Scientific Research Applications

Diethyl 2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]propanedioate involves its interaction with various molecular targets. The hydrazone linkage can form reversible covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The nitrophenyl group can participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]propanedioate is unique due to its combination of a hydrazone linkage and a nitrophenyl group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in synthetic and medicinal chemistry .

Properties

CAS No.

64605-83-0

Molecular Formula

C14H17N3O7

Molecular Weight

339.3 g/mol

IUPAC Name

diethyl 2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]propanedioate

InChI

InChI=1S/C14H17N3O7/c1-4-23-13(18)12(14(19)24-5-2)16-15-10-7-6-9(22-3)8-11(10)17(20)21/h6-8,15H,4-5H2,1-3H3

InChI Key

LLQGUWNHKKXALR-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=NNC1=C(C=C(C=C1)OC)[N+](=O)[O-])C(=O)OCC

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=C(C=C1)OC)[N+](=O)[O-])C(=O)OCC

Origin of Product

United States

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